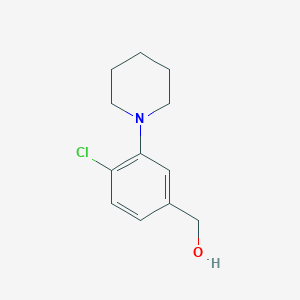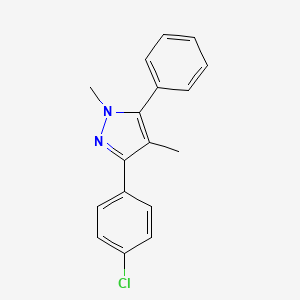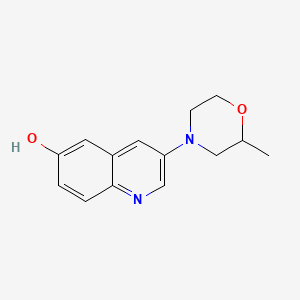
(4-Chloro-3-piperidin-1-ylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-piperidin-1-ylphenyl)methanol is a chemical compound that features a piperidine ring substituted with a chloro group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-piperidin-1-ylphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . Common reagents used in this synthesis include phenylsilane and iron complexes as catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. These processes are designed to be efficient and practical, often occurring under mild conditions and utilizing simple purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-piperidin-1-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation and reducing agents like phenylsilane for reduction . Substitution reactions often require nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-chloro-3-piperidin-1-ylbenzaldehyde or 4-chloro-3-piperidin-1-ylbenzoic acid .
Aplicaciones Científicas De Investigación
(4-Chloro-3-piperidin-1-ylphenyl)methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-piperidin-1-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various pharmacological activities by interacting with receptors and enzymes in the body . The exact mechanism of action may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- (3,4-Dichlorobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
- (4-Bromobenzyl)piperidin-4-yl(4-fluorophenyl)methanol
Uniqueness
(4-Chloro-3-piperidin-1-ylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
(4-chloro-3-piperidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-4-10(9-15)8-12(11)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Clave InChI |
IJDNBXPLUKKBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=CC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13882750.png)


![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)



![2-[1-(4-Methoxyphenyl)sulfonyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13882795.png)
![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)


